
2,5,beta-Trimethoxy-4-bromophenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5,beta-Trimethoxy-4-bromophenethylamine is an organic compound belonging to the class of phenethylamines It is structurally characterized by a bromine atom and three methoxy groups attached to a phenethylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,beta-Trimethoxy-4-bromophenethylamine typically involves the bromination of 2,5-dimethoxyphenethylamine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,5,beta-Trimethoxy-4-bromophenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2,5,beta-Trimethoxyphenethylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2,5,beta-Trimethoxyphenethylamine.
Substitution: Various substituted phenethylamine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including its psychoactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5,beta-Trimethoxy-4-bromophenethylamine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-hydroxytryptamine-2A (5-HT2A), 5-hydroxytryptamine-2B (5-HT2B), and 5-hydroxytryptamine-2C (5-HT2C) receptors . This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition.
Comparison with Similar Compounds
2,5,beta-Trimethoxy-4-bromophenethylamine is similar to other phenethylamine derivatives, such as:
2,5-Dimethoxy-4-bromophenethylamine: Known for its psychoactive effects and used recreationally.
2,5-Dimethoxy-4-iodophenethylamine: Another psychoactive compound with similar properties.
2,5-Dimethoxy-4-methylphenethylamine: Differing by the presence of a methyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological profile and chemical reactivity.
Properties
CAS No. |
98537-42-9 |
|---|---|
Molecular Formula |
C11H16BrNO3 |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
2-(4-bromo-2,5-dimethoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C11H16BrNO3/c1-14-9-5-8(12)10(15-2)4-7(9)11(6-13)16-3/h4-5,11H,6,13H2,1-3H3 |
InChI Key |
FYTLQNZPDWLGNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(CN)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


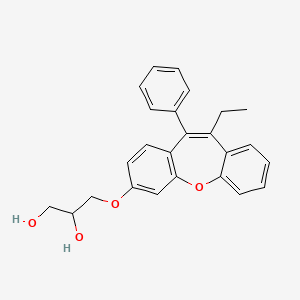
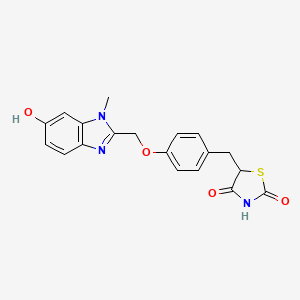
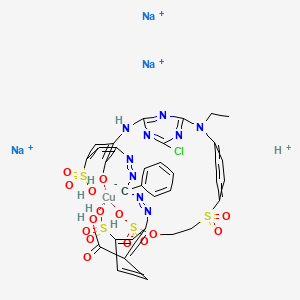

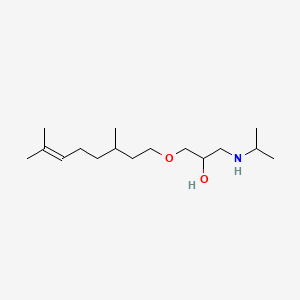
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
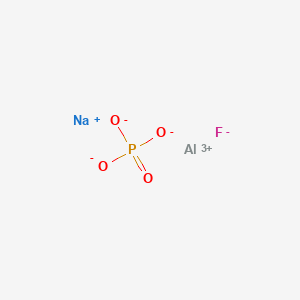
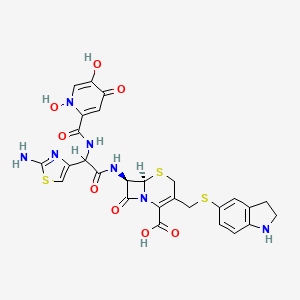
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)
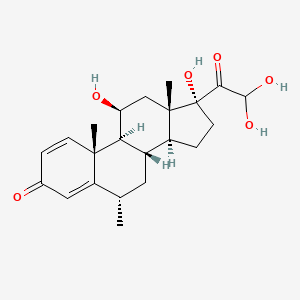
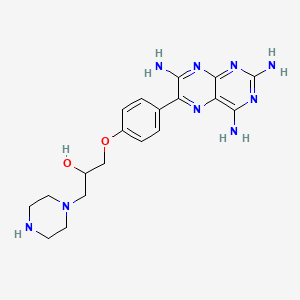
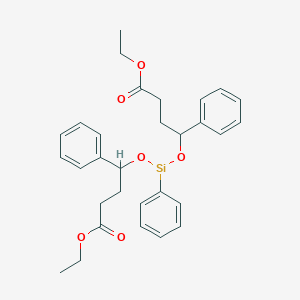
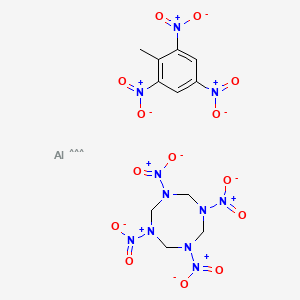
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)
